Esonarimod, chemically known as (R,S)-2-Acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, is a novel antirheumatic compound investigated extensively in preclinical models. [, , ] While its development as a human drug has been discontinued, it remains a valuable tool in research for understanding drug metabolism and the role of specific enzymes like Flavin-containing monooxygenases (FMOs). [, , ] Esonarimod's unique metabolic pathway and low toxicity profile in preclinical studies make it a model compound for studying the behavior of thiol-containing drugs. []
Synthesis Analysis
Friedel-Crafts Acylation Followed by Michael Addition: This practical and efficient method involves the Friedel-Crafts acylation of toluene with itaconic anhydride to produce 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid. Subsequent Michael addition with thioacetic acid yields Esonarimod. This method is notable for its high yield and the absence of silica gel column purification. []
Michael Addition Enhanced by Water: This optimized approach utilizes a small amount of water to enhance the yield of the Michael addition of thioacetic acid to 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid, resulting in Esonarimod. This procedure has been successfully implemented for multi-kilogram production with consistent reproducibility. [, ]
Molecular Structure Analysis
Deacetylation: The initial metabolic step involves the cleavage of the acetyl group from the 2-acetylthiomethyl group, resulting in the formation of the active thiol-containing metabolite, Deacetyl-esonarimod (M-I). []
S-oxidation: M2 is further metabolized by Flavin-containing monooxygenases (FMOs), particularly FMO5, leading to the formation of S-oxide metabolites (M3). []
Additional metabolic pathways include oxidative modifications of the aromatic methyl group and potential dihydrothiophene ring formation, although specific details regarding the latter remain limited. [, , ]
Mechanism of Action
While Esonarimod's precise mechanism of action remains incompletely elucidated, its anti-rheumatic activity is likely attributed to the active metabolite, Deacetyl-esonarimod (M-I). [] Unlike many thiol-containing drugs, M-I demonstrates remarkably low reactivity with plasma proteins, minimizing the formation of disulfide conjugates. [] This characteristic contributes to its rapid elimination from the body and potentially reduces the risk of adverse effects associated with thiol-containing drug accumulation. []
Physical and Chemical Properties Analysis
Drug Metabolism Studies: Esonarimod serves as a valuable tool for investigating metabolic pathways and enzyme specificity, particularly for FMO enzymes. [, , ] Researchers have utilized Esonarimod and its metabolites to characterize the substrate specificity, kinetics, and enzymatic properties of various FMO isoforms, contributing to a deeper understanding of these enzymes' roles in xenobiotic metabolism. [, ]
Thiol-Containing Drug Research: Esonarimod's unique metabolic profile and low reactivity of its active metabolite, M-I, offer insights into the behavior of thiol-containing drugs. [] Its rapid elimination and minimal protein binding provide a model for designing and developing safer thiol-containing drugs with potentially reduced toxicity profiles. []
Future Directions
Further Characterization of Metabolites: Investigating the formation and biological activities of lesser-known metabolites, such as the dihydrothiophene derivatives, could provide a more comprehensive understanding of Esonarimod's metabolic fate and potential off-target effects. [, ]
Related Compounds
Deacetyl-esonarimod (M-I)
Compound Description: Deacetyl-esonarimod, often referred to as M-I in the provided research, is a pharmacologically active metabolite of Esonarimod. It is formed through deacetylation of the parent compound, Esonarimod [, ]. This metabolite contains a thiol group (-SH) that exhibits low reactivity with macromolecules in vivo [, ].
Relevance to Esonarimod: Deacetyl-esonarimod is the primary and active metabolite of Esonarimod. Its low thiol reactivity is significant because it suggests reduced potential for adverse effects compared to other thiol-containing anti-rheumatic drugs [, ].
S-Methyl-esonarimod (M2)
Compound Description: S-Methyl-esonarimod (M2) is a metabolite formed by the S-methylation of Deacetyl-esonarimod (M-I) []. Research suggests that this metabolic step is primarily facilitated by the enzyme Flavin-containing monooxygenase 5 (FMO5) in the human liver [].
Relevance to Esonarimod: As a secondary metabolite derived from Esonarimod's active metabolite, understanding S-Methyl-esonarimod's formation and the enzymes involved provides valuable insights into Esonarimod's metabolic pathway in humans [].
S-Oxide of S-Methyl-esonarimod (M3)
Compound Description: This compound is a product of the S-oxidation of S-Methyl-esonarimod (M2), a process primarily carried out by the enzyme FMO5 [].
Relevance to Esonarimod: The formation of S-Oxide of S-Methyl-esonarimod (M3) further elucidates the downstream metabolic pathway of Esonarimod, specifically highlighting the role of FMOs in its metabolism [].
Disulfide Protein Conjugate of M-I
Compound Description: This conjugate forms when the thiol group of Deacetyl-esonarimod (M-I) interacts with plasma proteins, creating a mixed disulfide bond []. Studies show it is present in very low concentrations in rat plasma after Esonarimod administration [].
Relevance to Esonarimod: The formation and rapid elimination of this conjugate in rats contribute to the understanding of Esonarimod's pharmacokinetic profile. Its low concentration suggests minimal accumulation of the active metabolite in plasma, potentially explaining the reduced risk of adverse effects [].
2-Methylene-4-(4-methylphenyl)-4-oxobutanoic Acid
Compound Description: This compound serves as a crucial synthetic intermediate in the production of Esonarimod []. It is synthesized through a Friedel-Crafts acylation reaction involving toluene and itaconic anhydride [].
Relevance to Esonarimod: This compound represents a key starting material in the optimized synthesis of Esonarimod. Understanding its preparation and reactivity is essential for efficient and large-scale production of the drug [, ].
Dihydrothiophene Derivatives
Compound Description: These derivatives are structurally related to Esonarimod and were synthesized as reference standards []. Their purpose was to aid in the identification and analysis of human metabolites of Esonarimod [].
Relevance to Esonarimod: The synthesis and use of these derivatives highlight the investigation into the potentially complex metabolic fate of Esonarimod in humans. By comparing these synthetic standards to metabolites found in human samples, researchers can gain a more complete picture of Esonarimod's biotransformation [].
2-acetylthiomethyl-3-(4-methylbenzoyl)propionic acid esonarimod KE 298 KE-298
Canonical SMILES
CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
In early April of 2019, the US FDA approved Janssen Pharmaceutical Companies' brand name Balversa (erdafitinib) as the first-ever fibroblast growth factor receptor (FGFR) kinase inhibitor indicated for patients with locally advanced or metastatic urothelial carcinoma, with susceptible FGFR3 or FGFR2 genetic alterations, that has progressed during or following platinum-containing chemotherapy, including within 12 months of neoadjuvant or adjuvant platinum-containing chemotherapy. At the same time, the FDA also approved the therascreen FGFR RGQ RT-PCR Kit (Qiagen) for utilization as a companion diagnostic with erdafitinib for selecting patients for the indicated therapy. Erdafitinib is the first personalized treatment targeting susceptible FGFR genetic alterations for patients with metastatic bladder cancer, which demonstrates the development of more personalized and precise medicines tailoring to a patient's specific genetic mutation. Considering urothelial cancer is statistically the fourth most common kind of cancer in the world, the introduction of erdafitinib offers a much-needed new option in the ever-expanding therapeutic tool kit to treat such a prevalent medical condition. Erdafitinib is a Kinase Inhibitor. The mechanism of action of erdafitinib is as a Fibroblast Growth Factor Receptor Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A4 Inducer, and P-Glycoprotein Inhibitor, and Organic Cation Transporter 2 Inhibitor. Erdafitinib is an oral small molecule inhibitor of fibroblast growth factor (FGF) receptors 1 to 4 that is used in the therapy of locally advanced, unresectable or metastatic urothelial carcinoma. Erdafitinib has been associated with a high rate of serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent acute liver injury. Erdafitinib is an orally bioavailable, pan fibroblast growth factor receptor (FGFR) inhibitor with potential antineoplastic activity. Upon oral administration, erdafitinib binds to and inhibits FGFR, which may result in the inhibition of FGFR-related signal transduction pathways and thus the inhibition of tumor cell proliferation and tumor cell death in FGFR-overexpressing tumor cells. FGFR, upregulated in many tumor cell types, is a receptor tyrosine kinase essential to tumor cell proliferation, differentiation and survival.
Ergoloid is a mixture of the ergot alkaloids dihydroergocornine, dihydroergocrystine, and dihydroergocryptine. It blocks reflex vasodilation and vasoconstriction induced by norepinephrine in dogs when injected into the kidney at a dose of 0.15 mg. Ergoloid blocks norepinephrine-induced cAMP production in rat brain cortical homogenates ex vivo in a dose-dependent manner. It also acts as an erectogenic agent in rats. Formulations containing ergoloid have been used in the treatment of migraine headaches and vascular dementias. Ergoloid Mesylates, also known as dihydroergotoxine mesylate, is a mixture of three dihydrogenated ergot alkaloids (dihydroergocristine, dihydroergocornine, and alpha- and beta-dihydroergocryptine). Ergoloid mesylates is used as a treatment for dementia and Alzheimer disease. Ergoloid Mesylates stimulates dopaminergic and serotonergic receptors and blocks alpha-adrenoreceptors. Ergoloid Mesylates binds to the GABAA receptor Cl- channel, producing a reaction at the benzodiazepine site.
Ergosterol is a phytosterol consisting of ergostane having double bonds at the 5,6-, 7,8- and 22,23-positions as well as a 3beta-hydroxy group. It has a role as a fungal metabolite and a Saccharomyces cerevisiae metabolite. It is a 3beta-sterol, an ergostanoid, a 3beta-hydroxy-Delta(5)-steroid and a member of phytosterols. A steroid of interest both because its biosynthesis in FUNGI is a target of ANTIFUNGAL AGENTS, notably AZOLES, and because when it is present in SKIN of animals, ULTRAVIOLET RAYS break a bond to result in ERGOCALCIFEROL. Ergosterol is a natural product found in Agaricus blazei, Gymnopilus spectabilis, and other organisms with data available. ergosterol is a metabolite found in or produced by Saccharomyces cerevisiae. A steroid occurring in FUNGI. Irradiation with ULTRAVIOLET RAYS results in formation of ERGOCALCIFEROL (vitamin D2). See also: Reishi (part of).
Eribaxaban is a member of the class of pyrrolidines that is (2R,4R)-N(1)-(p-chlorophenyl)-4-methoxypyrrolidine-1,2-dicarboxamide in which the nitrogen of the 2-carbamoyl group has been substituted by a 2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl group. It is a synthetic organic anticoagulant compound that targets activated factor Xa in the coagulation cascade. It has a role as an anticoagulant, an EC 3.4.21.6 (coagulation factor Xa) inhibitor and a serine protease inhibitor. It is a pyridone, a secondary carboxamide, a member of ureas, a member of monochlorobenzenes, a member of pyrrolidines and a member of monofluorobenzenes. Eribaxaban is an orally active inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. Eribaxaban is no longer on the market.
Ergothioneine is a L-histidine derivative that is N(alpha),N(alpha),N(alpha)-trimethyl-L-histidine in which the hydrogen at position 2 on the imdazole ring is replaced by a mercapto group. A naturally occurring metabolite of histidine synthesized by bacteria and fungi with antioxidant properties. It is found ubiquitously in plants and animals and is present in many human foodstuffs. It has a role as an antioxidant, a fungal metabolite, a plant metabolite, a xenobiotic metabolite and a chelator. It is an amino-acid betaine, a L-histidine derivative and a sulfur-containing amino acid. It is a conjugate base of an ergothioneine(1+). It is a tautomer of an ergothioneine thione form. Ergothioneine is a natural product found in Drosophila melanogaster, Hyacinthoides non-scripta, and other organisms with data available. A naturally occurring metabolite of HISTIDINE that has antioxidant properties.